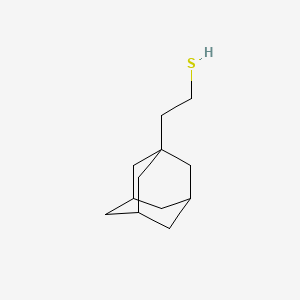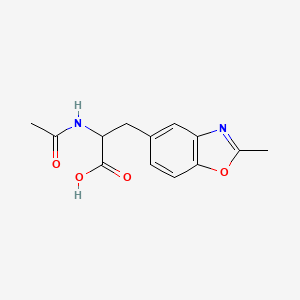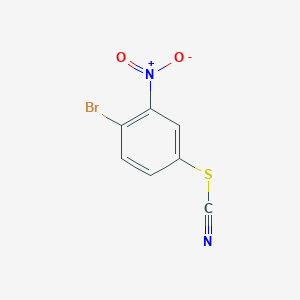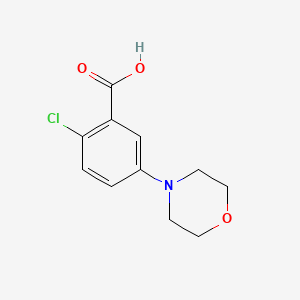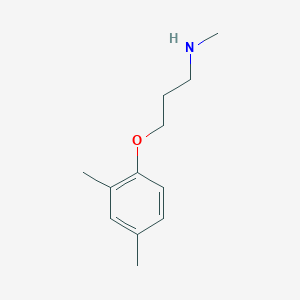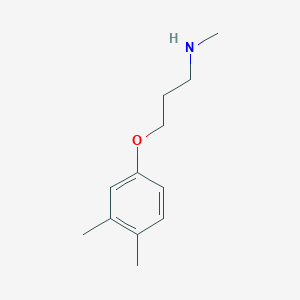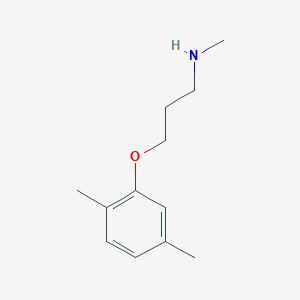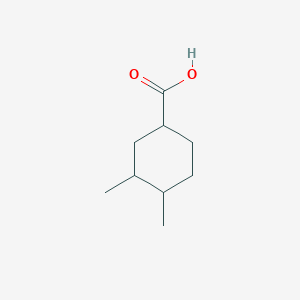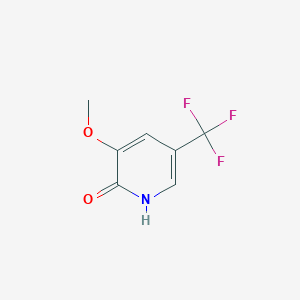
4-Brom-2-(Difluormethoxy)pyridin
Übersicht
Beschreibung
4-Bromo-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4BrF2NO It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and a difluoromethoxy group at the 2-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s known that this compound belongs to the pyridine family , which is often used in the synthesis of pharmaceuticals and agrochemicals due to their ability to bind to various biological targets.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(difluoromethoxy)pyridine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its solubility in different solvents could impact its absorption and distribution within the body .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly in catalysis and redox reactions. It can act as a catalyst, reducing agent, or oxidizing agent in various organic synthesis processes . The compound interacts with several enzymes and proteins, facilitating substitution and tandem reactions. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances, including drugs and toxins . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups, thereby accelerating the reaction rates.
Cellular Effects
4-Bromo-2-(difluoromethoxy)pyridine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Additionally, 4-Bromo-2-(difluoromethoxy)pyridine can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-(difluoromethoxy)pyridine involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of substrates. Additionally, 4-Bromo-2-(difluoromethoxy)pyridine can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes . These interactions often involve the formation of covalent or non-covalent bonds, leading to changes in the conformation and function of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(difluoromethoxy)pyridine can change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . It can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 4-Bromo-2-(difluoromethoxy)pyridine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(difluoromethoxy)pyridine in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
4-Bromo-2-(difluoromethoxy)pyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell. The compound can also influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, thereby impacting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(difluoromethoxy)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. For example, it may preferentially accumulate in lipid-rich regions or organelles involved in metabolism, such as mitochondria .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(difluoromethoxy)pyridine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the endoplasmic reticulum, where it can modulate protein synthesis and folding . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-(difluoromethoxy)pyridine involves the reaction of 4-bromopyridin-2(1H)-one with sodium 2-chloro-2,2-difluoroacetate in the presence of potassium carbonate in N,N-dimethylformamide at 95°C for 2 hours. The reaction mixture is then extracted with ethyl acetate, and the product is purified by silica gel chromatography .
Another method involves refluxing 4-bromopyridin-2(1H)-one with 2-chloro-2,2-difluoroacetate in acetonitrile overnight. The mixture is then cooled, and the product is extracted with pentane .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-(difluoromethoxy)pyridine typically involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(difluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
Uniqueness
4-Bromo-2-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZHLBZNEBCOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630741 | |
| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-56-5 | |
| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


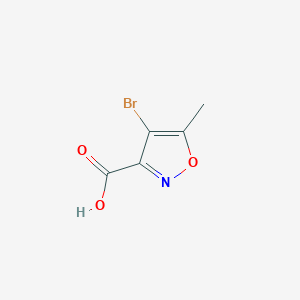
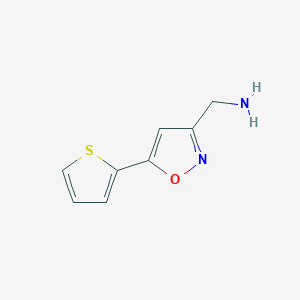
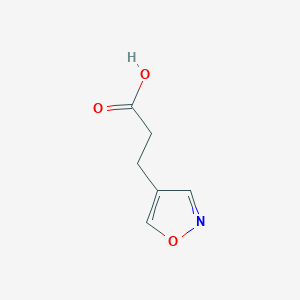
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
